molecular formula C10H9BrN2O2 B040343 Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 372198-69-1

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B040343
Key on ui cas rn: 372198-69-1
M. Wt: 269.09 g/mol
InChI Key: VMTDOHAWLUJHAI-UHFFFAOYSA-N
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Patent
US07074801B1

Procedure details

A mixture of 9.69 g 6-bromo-3-iodoimidazo[1,2-a]pyridine (compound in Production Example 49) and 450 mL anhydrous tetrahydrofuran was added little by little to 4.5 mL isopropyl magnesium bromide (0.75 M tetrahydrofuran solution) under ice-cooling in a stream of nitrogen. Then, this reaction solution was returned to room temperature and stirred for 1.5 hours. The reaction solution was cooled to −60° C. or less in a dry ice/acetone bath, 50 mL solution of 4.5 mL ethyl chlorocarbonate in anhydrous tetrahydrofuran was added dropwise thereto over 30 minutes, and the temperature of the reaction solution was increased to 0° C. After saturated sodium bicarbonate was added to the reaction solution, ethyl acetate and water were added thereto, and the organic layer was separated. The aqueous layer was saturated with common salt and then extracted with ethyl acetate. The combined organic layer was washed with brine and then dried over anhydrous sodium sulfate. The drying agent was filtered off, and the filtrate was evaporated. The resulting residue was purified by NH silica gel column chromatography (ethyl acetate/hexane) to give 5.09 g of the title compound as white crystals.
Quantity
9.69 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8](I)=[CH:9][N:10]=2)[CH:7]=1.C([Mg]Br)(C)C.[C:17](Cl)(=[O:21])[O:18][CH2:19][CH3:20].C(=O)(O)[O-].[Na+]>O1CCCC1.O.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:17]([O:18][CH2:19][CH3:20])=[O:21])=[CH:9][N:10]=2)[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9.69 g
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C(=CN2)I
Name
Quantity
450 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C)(C)[Mg]Br
Step Three
Name
solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(OCC)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to −60° C. or less in a dry ice/acetone bath
WAIT
Type
WAIT
Details
over 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by NH silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(=CN2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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